3-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Description
3-Chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzohydrazide moiety substituted with a chloro group at the 3-position and a 3,4-dimethylphenyl group attached to the pyrazole ring. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including kinase inhibition, antimicrobial, and anti-inflammatory properties . The pyrazolo[3,4-d]pyrimidine core is structurally analogous to purine bases, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
3-chloro-N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c1-12-6-7-16(8-13(12)2)27-19-17(10-24-27)18(22-11-23-19)25-26-20(28)14-4-3-5-15(21)9-14/h3-11H,1-2H3,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXOADSCBKUNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves multi-step reactions starting with readily available precursors
Industrial Production Methods: On an industrial scale, the production requires stringent control of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups and lead to the formation of new derivatives.
Substitution: The presence of chlorine and other functional groups allows for nucleophilic substitution reactions, providing pathways for the synthesis of various analogs.
Common Reagents and Conditions Used: Reagents commonly used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Conditions vary but often involve solvents like dichloromethane or ethanol, and controlled temperatures.
Major Products Formed: The reactions typically yield a range of products, depending on the specific conditions and reagents used. These products can include oxidized derivatives, reduced forms, and various substituted analogs, each with unique properties.
Scientific Research Applications
3-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is utilized in multiple scientific disciplines:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for therapeutic applications due to its unique molecular structure.
Industry: Utilized in the development of novel materials and compounds with specific desired properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The precise pathways involved can include inhibition or activation of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the benzohydrazide or pyrazole rings:
Key Observations :
- Substituent Position and Electronic Effects : Electron-withdrawing groups (e.g., Cl) on the benzohydrazide moiety enhance stability and binding affinity to hydrophobic enzyme pockets, while electron-donating groups (e.g., OCH3) improve solubility .
- Aromatic vs.
Physicochemical Properties
Methoxy groups counterbalance this by improving solubility .
Biological Activity
3-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 457.9 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H20ClN7O |
| Molecular Weight | 457.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 and cyclin D1 .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. In vitro studies indicated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages . This suggests potential applications in treating inflammatory diseases.
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited low micromolar potencies against cancer cells while displaying minimal toxicity towards normal human cells .
- Antiparasitic Activity : Another research effort focused on the antiparasitic activity of pyrazole derivatives against Trypanosoma cruzi and Leishmania infantum. The compounds demonstrated effective inhibition of parasite growth without significant cytotoxicity to host cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many pyrazole derivatives inhibit key enzymes involved in cancer proliferation and inflammation.
- Induction of Apoptosis : The ability to trigger programmed cell death pathways is crucial for their anticancer effects.
- Membrane Disruption : The antimicrobial activity is likely due to the disruption of bacterial membranes leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
